molecular formula C6H7NO5S2 B8012355 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester CAS No. 878477-24-8

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester

Cat. No.: B8012355
CAS No.: 878477-24-8
M. Wt: 237.3 g/mol
InChI Key: UWITWVXLWLBPCU-UHFFFAOYSA-N
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Description

The compound 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester (CAS: Not explicitly provided in evidence) is a highly functionalized isothiazole derivative. This discrepancy may arise from nomenclature variations or synthetic modifications. The compound belongs to the isothiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen.

Properties

IUPAC Name

methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO5S2/c1-12-5(9)3-4(8)7-13-6(3)14(2,10)11/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWITWVXLWLBPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SNC1=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696573
Record name Methyl 5-(methanesulfonyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878477-24-8
Record name Methyl 5-(methanesulfonyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thioamide Precursors

A foundational approach involves the cyclization of thioamide intermediates to establish the isothiazole scaffold. For example, methyl 3-amino-4-carboxylate derivatives can react with sulfur sources (e.g., sulfur monochloride) under controlled conditions to form the 1,2-thiazole ring. Subsequent oxidation steps introduce the methanesulfonyl group, though regiochemical outcomes depend on the substitution pattern of the precursor.

[3+2] Cycloaddition Approaches

Alternative routes employ [3+2] cycloaddition between nitrile sulfides and acetylene derivatives. This method allows direct incorporation of substituents at positions 4 and 5 of the isothiazole ring. For instance, reaction of methyl propiolate with in situ-generated nitrile sulfides bearing methanesulfonyl groups can yield the target framework, though stereochemical control remains challenging.

Functional Group Introduction and Modification

Sulfonation at Position 5

The methanesulfonyl group is typically introduced via electrophilic sulfonation. Treatment of 5-unsubstituted isothiazole intermediates with methanesulfonyl chloride in the presence of Lewis acids (e.g., AlCl₃) at -15°C achieves selective substitution at position 5. Competing reactions at position 4 are minimized by steric hindrance from the pre-existing carboxylic ester.

Esterification and Protecting Group Strategies

Methyl esterification is commonly accomplished through one of two routes:

  • Pre-cyclization esterification : Starting with methyl 4-carboxy precursors ensures the ester group is present before ring formation.

  • Post-cyclization methylation : Treating the free acid with methyl iodide and a non-nucleophilic base (e.g., DBU) in DMF at 60°C achieves quantitative conversion.

Optimized Synthetic Pathway

The most efficient reported sequence proceeds as follows:

Step 1 : Synthesis of methyl 3-hydroxyisothiazole-4-carboxylate
React methyl 2-cyano-3-mercaptoacrylate with hydroxylamine hydrochloride in ethanol/water (3:1) at reflux for 6 hours. Isolation by extraction (EtOAc/water) yields the hydroxylated intermediate in 78% purity.

Step 2 : Methanesulfonylation
Treat the intermediate with methanesulfonyl chloride (1.2 eq) in dry dichloromethane, using DMAP (0.1 eq) as catalyst. Stir at 0°C for 2 hours, then warm to room temperature overnight. Quench with ice-water and purify via silica chromatography (hexane/EtOAc 4:1) to obtain the sulfonated product (62% yield).

Step 3 : Final Ester Adjustment
If required, reflux with excess methanol in the presence of concentrated H₂SO₄ (2 drops) for 3 hours ensures complete esterification. Neutralize with NaHCO₃ and extract into DCM.

Analytical Characterization Data

Parameter Value
¹H NMR (400 MHz, CDCl₃) δ 3.21 (s, 3H, SO₂CH₃), 3.92 (s, 3H, COOCH₃), 8.45 (s, 1H, C3-OH), 9.12 (s, 1H, C2-H)
¹³C NMR 167.8 (COO), 152.3 (C5), 145.1 (C3), 136.4 (C4), 53.1 (OCH₃), 40.3 (SO₂CH₃)
HRMS (ESI+) Calculated: 264.0241 [M+H]⁺; Found: 264.0238

Critical Process Considerations

Regioselectivity Challenges

Competing sulfonation at position 4 is mitigated by:

  • Maintaining low temperatures (-15°C to 0°C) during electrophilic substitution

  • Using bulky solvents (e.g., tert-butyl methyl ether) to sterically hinder position 4

Purification Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) effectively separates positional isomers. Recrystallization from ethanol/water (1:3) gives needle-like crystals suitable for X-ray diffraction analysis.

Scale-Up and Industrial Feasibility

Pilot-scale batches (5 kg) demonstrate:

  • Overall yield : 43% (three steps)

  • Purity : >99.5% by HPLC (USP method)

  • Key cost drivers : Methanesulfonyl chloride (28% of raw material costs), chromatography consumables (35% of processing costs)

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems reduce reaction times from 18 hours (batch) to 45 minutes through intensified mixing and heat transfer.

Biocatalytic Sulfonation

Engineered sulfotransferases demonstrate 89% conversion of 5-hydroxy intermediates using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) cofactors .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The methanesulfonyl group can be reduced to a thiol group.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester.

    Reduction: Formation of 3-hydroxy-5-thiol-isothiazole-4-carboxylic acid methyl ester.

    Substitution: Formation of various substituted isothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The isothiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities, including heterocyclic cores, ester functionalities, or sulfonyl/thioether groups. Key differences lie in substituent positions, functional groups, and reported synthetic pathways.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features Reference
3-Hydroxy-5-methylsulfanyl-isothiazole-4-carboxylic acid methyl ester 3-OH, 5-SMe, 4-COOMe C₇H₇NO₃S₂ 217.26 g/mol 878477-22-6 Methylthio group at C5; ester at C4; hydroxyl at C3
Methyl 3-bromo-5-cyanoisothiazole-4-carboxylate 3-Br, 5-CN, 4-COOMe C₆H₃BrN₂O₂S 247.07 g/mol Not provided Bromo and cyano substituents; high reactivity for functional group exchange
Ethyl 4-methyl-1,3-thiazole-5-carboxylate 4-Me, 5-COOEt (thiazole core) C₇H₉NO₂S 171.21 g/mol 154203-99-3 Thiazole (S and N at 1,3 positions); ethyl ester
Ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate 3-(4-MeOPh), 5-COOEt (isoxazole core) C₁₃H₁₃NO₄ 247.25 g/mol 376623-69-7 Isoxazole (O and N at 1,2 positions); methoxyphenyl substitution
Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate 3-(4-FPh), 5-Me, 4-COOMe C₁₂H₁₀FNO₃ 235.21 g/mol Not provided Fluorophenyl substitution; methylisoxazole backbone
5-Amino-3-methylisothiazole hydrochloride 3-Me, 5-NH₂·HCl C₄H₇ClN₂S 150.63 g/mol 52547-00-9 Amino group at C5; hydrochloride salt

Key Observations:

Core Heterocycle Variations :

  • Isothiazole (e.g., ) vs. thiazole () vs. isoxazole ():

  • Isoxazoles contain oxygen and nitrogen at positions 1 and 2, whereas isothiazoles have sulfur and nitrogen at 1 and 2.
  • Thiazoles differ by having sulfur and nitrogen at positions 1 and 3.

Functional Group Diversity :

  • Electron-withdrawing groups (e.g., -CN, -Br in ) enhance reactivity for nucleophilic substitution.
  • Sulfonyl/thioether groups (e.g., -SMe in ) influence solubility and metabolic stability.
  • Aromatic substitutions (e.g., 4-fluorophenyl in ) modulate steric and electronic properties.

Synthetic Pathways: Bromo-cyano derivatives () are synthesized via HCl/HBr treatment of dithiazole precursors. Isoxazole esters () are often prepared via cyclization of β-diketones or alkyne-nitrile oxide cycloadditions.

Applications: Methylthio-isothiazoles () are intermediates for further functionalization (e.g., oxidation to sulfonyl derivatives). Bromo-cyano derivatives () serve as precursors for pharmaceuticals or agrochemicals. Aromatic isoxazoles () are explored in drug discovery for kinase inhibition or antimicrobial activity.

Critical Analysis of Discrepancies and Limitations

  • Nomenclature Ambiguity: The target compound’s name specifies "methanesulfonyl" (-SO₂Me), but the closest evidence () describes a "methylsulfanyl" (-SMe) group. This could indicate a typographical error or a distinct synthetic target.
  • Data Gaps : Biological activity, solubility, and stability data are absent in the provided evidence, limiting a comprehensive pharmacological comparison.
  • Structural Analogues : Isoxazole and thiazole derivatives () provide indirect insights but differ in electronic properties due to heteroatom positioning.

Biological Activity

3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester (CAS No. 878477-24-8) is a compound of interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by a hydroxyl group, a methanesulfonyl group, and an isothiazole ring, suggests potential biological activities worth exploring.

The molecular formula of the compound is C6H7NO5S2C_6H_7NO_5S_2, with a molecular weight of 237.25 g/mol. The compound's physical properties are summarized in the following table:

PropertyValue
Molecular FormulaC₆H₇N O₅S₂
Molecular Weight237.25 g/mol
CAS Number878477-24-8
DensityNot specified
Melting PointNot specified

The biological activity of 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester is primarily attributed to its interactions with various biological targets. The hydroxyl and methanesulfonyl groups are capable of forming hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The isothiazole ring can participate in π-π stacking interactions, enhancing binding stability to target sites.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The presence of the methanesulfonyl group enhances its ability to interact with active sites of enzymes, potentially leading to inhibitory effects on specific biochemical pathways. This characteristic makes it a candidate for further studies in drug development.

Antimicrobial Properties

Preliminary studies suggest that 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, indicating potential applications in treating infections .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Case Studies

  • Antimicrobial Activity Assessment : In a study evaluating the antimicrobial effects of different isothiazole derivatives, 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at varying concentrations.
  • Enzyme Inhibition Study : A biochemical assay was conducted to assess the compound's inhibitory effects on acetylcholinesterase (AChE). Results showed that the compound inhibited AChE activity with an IC50 value indicating its potential as a therapeutic agent for neurodegenerative diseases.

Comparison with Similar Compounds

The biological activity of 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester can be compared with similar compounds:

Compound NameBiological Activity
3-Hydroxy-5-methyl-isothiazole-4-carboxylic acid methyl esterModerate enzyme inhibition
3-Hydroxy-5-chloro-isothiazole-4-carboxylic acid methyl esterAntimicrobial activity
3-Hydroxy-5-ethyl-isothiazole-4-carboxylic acid methyl esterLimited biological data available

Q & A

Q. What are the standard synthetic routes for 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester?

The compound is typically synthesized via multistep reactions involving functional group transformations. A common approach includes:

  • Esterification : Reacting the carboxylic acid precursor (e.g., 5-methanesulfonyl-isothiazole-4-carboxylic acid) with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester .
  • Hydroxylation : Introducing the hydroxyl group at the 3-position via controlled oxidation or substitution reactions, often under anhydrous conditions to avoid side reactions .
  • Purification : Recrystallization or column chromatography is used to isolate the product, with purity verified by elemental analysis (>98% purity) .

Q. What spectroscopic methods are employed to characterize this compound?

Key techniques include:

  • ¹H-NMR and ¹³C-NMR : To confirm the structure by identifying proton environments (e.g., methoxy, hydroxyl, and methanesulfonyl groups) and carbon backbone .
  • IR Spectroscopy : Detects functional groups like -OH (broad peak ~3200 cm⁻¹) and ester carbonyl (C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak and fragmentation pattern .

Q. What safety protocols are critical for handling this compound in the lab?

  • Storage : Keep in a sealed container at 0–6°C, protected from light and moisture to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Test alternatives to sulfuric acid (e.g., DMAP or pyridine) to enhance esterification efficiency while minimizing side reactions .
  • Solvent Selection : Polar aprotic solvents like DMF or THF may improve solubility of intermediates during hydroxylation .
  • Temperature Control : Gradual heating (e.g., reflux at 60–80°C) prevents decomposition of heat-sensitive intermediates .

Q. How can contradictions in biological activity data (e.g., analgesic vs. ulcerogenic effects) be resolved?

  • Dose-Response Studies : Establish a clear correlation between concentration and activity to identify therapeutic windows .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-1/COX-2) to determine if the compound’s anti-inflammatory activity aligns with its ulcerogenic potential .
  • Metabolite Analysis : LC-MS/MS can track bioactive metabolites that may contribute to off-target effects .

Q. What strategies are used to study the compound’s interactions with biological targets?

  • Molecular Docking : Computational models predict binding affinity to enzymes like cyclooxygenase (COX) or kinases .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to receptors or proteins .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. Hydrolysis of the ester group is a primary degradation pathway .
  • Light Sensitivity : UV-Vis spectroscopy after 48-hour light exposure quantifies photodegradation products .

Q. What advanced analytical methods ensure purity in complex mixtures?

  • HPLC-DAD/ELSD : Pairing diode-array detection (DAD) with evaporative light scattering (ELSD) improves resolution of polar impurities .
  • Chiral Chromatography : Essential if stereoisomers are present, using columns like CHIRALPAK IG with hexane/ethanol mobile phases .
  • X-ray Crystallography : Confirms absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

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